molecular formula C15H23N3O3S B2859890 4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034459-97-5

4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2859890
CAS No.: 2034459-97-5
M. Wt: 325.43
InChI Key: LHLARALCXMZFQL-UHFFFAOYSA-N
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Description

4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzenesulfonamide group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzenesulfonamide intermediate, which is then reacted with N,N-dimethylpiperidine-1-carboxamide under specific conditions to form the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the by-products and facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme-catalyzed reactions essential for cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-17(2)15(19)18-10-8-13(9-11-18)12-16-22(20,21)14-6-4-3-5-7-14/h3-7,13,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLARALCXMZFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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